molecular formula C20H29ClN4O3S2 B2449828 N,N-diethyl-4-(4-((4-methylthiazol-2-yl)methyl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride CAS No. 1331355-75-9

N,N-diethyl-4-(4-((4-methylthiazol-2-yl)methyl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride

Cat. No. B2449828
CAS RN: 1331355-75-9
M. Wt: 473.05
InChI Key: PSEGWRMRRSWQAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-4-(4-((4-methylthiazol-2-yl)methyl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride is a useful research compound. Its molecular formula is C20H29ClN4O3S2 and its molecular weight is 473.05. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibitory Activity

Research has demonstrated the efficacy of benzenesulfonamide derivatives, including structures similar to N,N-diethyl-4-(4-((4-methylthiazol-2-yl)methyl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride, as potent inhibitors of human carbonic anhydrase (CA) isozymes. These compounds have shown significant inhibitory action against various CA isoforms, including hCA I, hCA II, hCA VII, and hCA XII, which are involved in physiological processes such as respiration, acid-base balance, and the development of certain diseases like glaucoma, epilepsy, and cancer (Mishra et al., 2017). Further research into ureido benzenesulfonamides incorporating 1,3,5-triazine moieties has also revealed potent inhibitory activities against hCA IX, a membrane-bound tumor-associated isoform, suggesting potential applications in anticancer strategies (Lolak et al., 2019).

Anticonvulsant and Anticancer Properties

The derivatives of benzenesulfonamide, similar to the compound , have been evaluated for their anticonvulsant activity, demonstrating effective seizure protection in animal models. This suggests their potential application in treating epilepsy and related neurological conditions (Mishra et al., 2017). Additionally, certain sulfonamide derivatives have exhibited anticancer activities by inhibiting the growth of tumor cells, indicating their potential use in cancer therapy (Żołnowska et al., 2016).

Enzyme Inhibition for Therapeutic Applications

Further studies have shown that sulfonamides incorporating triazine structures can inhibit carbonic anhydrase isozymes effectively, highlighting their therapeutic potential in treating diseases associated with these enzymes. These include not only cancer but also conditions like glaucoma and obesity (Garaj et al., 2005). The specificity and potency of these inhibitors against targeted CA isoforms make them promising candidates for drug development.

properties

IUPAC Name

N,N-diethyl-4-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carbonyl]benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3S2.ClH/c1-4-24(5-2)29(26,27)18-8-6-17(7-9-18)20(25)23-12-10-22(11-13-23)14-19-21-16(3)15-28-19;/h6-9,15H,4-5,10-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEGWRMRRSWQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.